ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs . The indole moiety is attached to a tetrahydrobenzo[b]thiophene group via an amide linkage. The tetrahydrobenzo[b]thiophene group is a sulfur-containing heterocycle, which may contribute unique properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond between the indole and tetrahydrobenzo[b]thiophene moieties. This could potentially be achieved through a condensation reaction between the corresponding carboxylic acid and amine .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The amide bond could potentially be hydrolyzed under acidic or basic conditions, and the indole moiety could potentially undergo electrophilic substitution reactions .Scientific Research Applications
Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used as a building block in the synthesis of new heterocycles. These synthesized compounds have shown potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting potential applications in cancer research and treatment (Abdel-Motaal, Alanzy, & Asem, 2020).
Anti-Rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This suggests its potential use in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Properties
Synthesized compounds related to the chemical have been evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential. This indicates the relevance of these compounds in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antitumor Activity
Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those structurally similar to the subject compound, have shown potential antitumor activity against various human tumor cell lines. Notably, one analog exhibited remarkable activity against the RPMI-8226 leukemia cell line, suggesting the potential of these compounds in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(1-methylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-4-28-23(27)20-16-10-6-8-12-18(16)30-22(20)24-21(26)14(2)29-19-13-25(3)17-11-7-5-9-15(17)19/h5,7,9,11,13-14H,4,6,8,10,12H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRCUXPTZSFTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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